1,4-Diphenylquinazolin-2(1H)-one
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C20H14N2O |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,4-diphenylquinazolin-2-one |
InChI |
InChI=1S/C20H14N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
WWNXHLVGZKQAOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthetic Strategies and Methodologies for 1,4 Diphenylquinazolin 2 1h One and Its Analogues
Retrosynthetic Analysis of the 1,4-Diphenylquinazolin-2(1H)-one Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. For this compound, the analysis reveals several possible disconnections.
The primary disconnections for the this compound framework involve breaking the bonds forming the heterocyclic ring and the bonds connecting the phenyl substituents. Key retrosynthetic pathways include:
C-N Bond Disconnection: Disconnecting the N1-phenyl and C4-phenyl bonds are common strategies. An N-arylation reaction, such as the Buchwald-Hartwig amination, can form the N1-phenyl bond. A C-C cross-coupling reaction, like the Suzuki coupling, can form the C4-phenyl bond from a 4-halo-quinazolinone precursor.
Ring Disconnection: A more fundamental approach involves breaking the quinazolinone ring itself. One logical disconnection is between the N1-C2 and C4-N3 bonds. This suggests a synthetic route starting from a 2-aminobenzophenone (B122507) derivative, which already contains the C4-phenyl group, and a reagent that provides the N1-phenyl and C2-carbonyl moieties, such as phenyl isocyanate. Alternatively, starting with an N-phenylanthranilic acid derivative and introducing the C4-phenyl group at a later stage is another viable strategy.
These disconnections point toward several major classes of reactions that can be employed for the synthesis, including cyclizations, condensations, and cross-coupling reactions.
Established Synthetic Routes to Quinazolinone Derivatives
Numerous synthetic methods have been developed for the construction of the quinazolinone scaffold, driven by the significant biological activities of these compounds.
Cyclization Reactions Utilizing Anthranilic Acid Derivatives
The use of anthranilic acid and its derivatives is one of the most traditional and widely employed methods for synthesizing the quinazolinone core. nih.govtandfonline.comijarsct.co.in In this approach, the benzene (B151609) ring and the nitrogen at position 8 and the carbon at position 4a are derived from the anthranilic acid precursor.
The general strategy involves the reaction of an anthranilic acid derivative with a second component that provides the remaining atoms of the heterocyclic ring. For instance, reacting substituted anthranilic acids with chloro-acyl chlorides can yield N-acyl-anthranilic acids, which are then cyclized to form benzoxazinone intermediates. These intermediates can subsequently react with amines to furnish the final quinazolinone derivatives. nih.gov The Niementowski reaction, which involves the condensation of anthranilic acid with amides, is a classic example of this type of cyclization. tandfonline.comnih.govgeneris-publishing.com
Table 1: Synthesis of Quinazolinones from Anthranilic Acid Derivatives
| Starting Material 1 | Starting Material 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Bromoanthranilic acid | 4-Chloro-butyryl chloride | Acetic anhydride, then hydrazine hydrate in DMF | 7-Bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | 68 | nih.gov |
| Anthranilic acid | Formamide | Microwave, Montmorillonite K-10 | Quinazolin-4(3H)-one | >90 | nih.gov |
Nucleophilic Substitution Approaches (e.g., from 4-chloro-2-phenylquinazoline)
Halogenated quinazolines, particularly 4-chloroquinazolines, are versatile intermediates for the synthesis of substituted analogues. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functionalities. mdpi.com
The synthesis of the 4-chloro-2-phenylquinazoline precursor typically begins with the cyclocondensation of a halogenated 2-aminobenzamide with benzaldehyde, followed by dehydrogenation and subsequent chlorination. nih.gov Once formed, the 4-chloroquinazoline can react with a range of nucleophiles. While this method is highly effective for introducing amino, alkoxy, and thioether groups at the C4 position, forming a C4-aryl bond via direct SNAr with an aryl nucleophile is less common and generally requires metal catalysis (see Section 2.2.4). However, the high reactivity of the 4-chloro position makes it a key synthetic handle. mdpi.commdpi.com Microwave irradiation can significantly accelerate these substitution reactions, often leading to higher yields and shorter reaction times. nih.gov
Table 2: Nucleophilic Substitution on 4-Chloroquinazolines
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6-Bromo-4-chloro-2-phenylquinazoline | N-Methyl-4-methoxyaniline | Microwave, THF/H₂O, 10 min | 6-Bromo-N-methyl-N-(4-methoxyphenyl)-2-phenylquinazolin-4-amine | 90 | nih.gov |
| 4-Chloro-6-iodo-2-phenylquinazoline | N-Methyl-3-methoxyaniline | Microwave, THF/H₂O, 10 min | 6-Iodo-N-methyl-N-(3-methoxyphenyl)-2-phenylquinazolin-4-amine | 85 | nih.gov |
Condensation Reactions in Quinazolinone Formation
Condensation reactions are fundamental to the formation of the quinazolinone ring, involving the joining of two or more molecules, often with the elimination of a small molecule like water. These reactions can be catalyzed by acids or bases and may require elevated temperatures. nih.govmdpi.com
A prominent example is the reaction of 2-aminobenzamide with aldehydes or ketones. rjeid.com This condensation first forms a dihydroquinazolinone intermediate, which can then be oxidized to the corresponding quinazolinone. The choice of starting materials and reaction conditions allows for the introduction of various substituents on the quinazolinone scaffold. For instance, the reaction of 2-aminobenzamides with alcohols can proceed via a metal-catalyzed cascade that involves initial alcohol oxidation to an aldehyde, followed by condensation and subsequent dehydrogenation to yield 2-substituted quinazolin-4(3H)-ones. nih.gov
Palladium-Catalyzed Coupling Methods for Substituted Analogues
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a powerful means to form C-C and C-N bonds. These methods are particularly valuable for creating substituted quinazolinone analogues that are difficult to access through classical methods. mdpi.com
Common palladium-catalyzed reactions for quinazolinone synthesis include:
Carbonylative Coupling: Palladium catalysts can facilitate the incorporation of carbon monoxide (CO) to construct the quinazolinone ring. For example, a four-component reaction involving an organohalide, CO, an amine, and a suitable aniline (B41778) derivative can assemble the quinazolinone scaffold in a single step. mdpi.com
Isocyanide Insertion: A three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide (like tert-butyl isocyanide) can efficiently produce 2-arylquinazolin-4(3H)-ones. acs.org
Suzuki and Buchwald-Hartwig Couplings: These reactions are pivotal for late-stage functionalization. A Suzuki coupling can be used to introduce an aryl group (like phenyl) at the C4 position by reacting a 4-halo-quinazolinone with a phenylboronic acid. The Buchwald-Hartwig amination is ideal for forming the N1-phenyl bond by coupling a 4-phenylquinazolin-2(1H)-one with a phenyl halide.
These methods offer high functional group tolerance and are often performed under mild conditions. mdpi.combohrium.com
Table 3: Palladium-Catalyzed Synthesis of Quinazolinones
| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminobenzamide | Aryl halide | tert-Butyl isocyanide | Pd(OAc)₂, BuPAd₂, DBU | 2-Arylquinazolin-4(3H)-ones | 43–96 | mdpi.com |
| o-Nitrobenzamide | Alcohol | - | Pd(dppf)Cl₂ | 2-Substituted quinazolin-4(3H)-ones | Moderate to high | nih.gov |
One-Pot Multicomponent Syntheses of Quinazolinone Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. scilit.com MCRs are characterized by their operational simplicity, high atom economy, and ability to rapidly generate complex molecules from simple precursors. mdpi.comacs.org
Several one-pot MCRs have been developed for the synthesis of quinazolinone scaffolds. These can be metal-catalyzed or proceed under metal-free conditions. mdpi.comscilit.com For example, a palladium-catalyzed four-component reaction can be used to synthesize N-aryl-substituted quinazolin-4(3H)-ones. mdpi.com Another approach involves the domino three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline derivatives to create diversely substituted quinazolin-4(3H)-ones. acs.org Electrochemically induced three-component cyclization using isatoic anhydride, styrene, and a hydrochloride amine provides another innovative one-pot route to this scaffold. nih.gov These methods offer a significant advantage by reducing the number of synthetic steps and purification procedures, making them attractive for library synthesis and drug discovery. scilit.com
Methodological Advancements in Quinazolinone Synthesis
Recent advancements in synthetic organic chemistry have provided more efficient and environmentally friendly methods for the synthesis of quinazolinone derivatives. These modern techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods.
Microwave-assisted organic synthesis has emerged as a powerful technique, offering significant advantages over conventional heating methods, including faster reaction rates, energy savings, and improved product yields. bohrium.comnih.gov This technology has been successfully applied to the synthesis of various quinazolinone derivatives. bohrium.com For instance, a green, rapid, and efficient method for synthesizing quinazolinone derivatives from substituted 2-halobenzoic acids and amidines has been developed using microwave-assisted iron-catalyzed cyclization in water. sci-hub.cat This approach is notable for its use of an aqueous medium and its applicability to a broad range of substrates. sci-hub.cat
In another example, 4-phenylquinazolin-2(1H)-one derivatives were synthesized in approximately one hour with yields ranging from 31-92% using microwave irradiation. nih.govresearchgate.net The Niementowski quinazoline (B50416) synthesis, a common method involving the reaction of anthranilic acids with amides, traditionally requires high temperatures and long reaction times. nih.gov The application of microwave irradiation to this synthesis has been shown to significantly reduce reaction times and increase yields. nih.gov Furthermore, phosphotungstic acid has been utilized as a green catalyst for the synthesis of spiro and cyclized quinazolinones under microwave irradiation in solvent-free conditions, affording excellent yields within minutes. researchgate.net The use of microwave heating can also notably reduce reaction times from hours to minutes and improve yields when compared to conventional oil bath heating for related heterocyclic syntheses. mdpi.com
The principles of green chemistry, which aim to minimize waste and use safer chemicals, are increasingly influencing the synthesis of heterocyclic compounds like quinazolinones. bohrium.com Tandem reactions, particularly multicomponent reactions (MCRs), align well with these principles as they are one-pot processes where three or more reactants combine to form a single product, maximizing atom efficiency. acs.org
A novel one-pot tandem synthesis of 2-styryl-4(3H)-quinazolinones has been reported, which proceeds in an acidic ionic liquid, [Hmim]TFA. acs.org This procedure involves the reaction of isatoic anhydride, a primary aniline or ammonium acetate, and triethylorthoacetate, followed by the addition of an aromatic aldehyde. acs.org The use of ionic liquids as catalysts and media is a key aspect of green chemistry, as they are nonvolatile, nonflammable, and thermally stable. acs.org Another green approach involves the use of a commercially available copper complex as a catalyst for synthesizing quinazolinones from 2-aminobenzamide, using methanol (B129727) as both a C1 source and a green solvent. researchgate.net
Furthermore, catalyst- and metal-free conditions have been explored to address the environmental and health concerns associated with heavy metals. bohrium.com One such method is the electrochemical synthesis of quinazolinones from substituted alkenes and 2-aminobenzamides. bohrium.com These methodologies represent a shift towards more sustainable and efficient manufacturing of quinazolinone scaffolds. nih.gov
Synthesis of Substituted this compound Analogues for Structure-Activity Exploration
The synthesis of a diverse library of substituted this compound analogues is crucial for exploring structure-activity relationships (SAR), particularly in the development of new therapeutic agents. By systematically modifying the substituents on the quinazolinone core, researchers can identify the structural features essential for biological activity.
For example, a series of 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea (B33335) and thiourea (B124793) analogues have been designed and synthesized to target Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). gsconlinepress.com The synthetic pathway involved preparing 3-amino-2-phenyl quinazoline-4(3h)-one, which then served as a key intermediate for generating the final urea and thiourea derivatives. gsconlinepress.com
In another study focused on developing anticancer agents, various substituents were introduced at the 2- and 4-positions of the quinazoline nucleus. nih.gov SAR studies revealed that analogues with 2-chloro, 2-methyl, 2-trichloromethyl, 2-methoxy, 2-methylthio, and 2-(3-thienyl) groups exhibited potent antiproliferative activity against the A549 lung cancer cell line. nih.gov The 2-chloro-substituted analogue, in particular, showed ten times more effectiveness than the initial hit compound. nih.gov
Solid-phase synthesis has also been employed to rapidly generate a combinatorial library of 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones. nih.gov This approach allows for the systematic variation of substituents to study the effects of hydrophobicity and steric hindrance on the compound's activity. nih.gov Cytotoxicity tests of these synthesized compounds against various cancer cell lines, including HepG-2, A2780, and MDA-MB-231, identified several analogues with significant anti-proliferative effects. nih.gov
The table below showcases a selection of synthesized quinazolinone analogues and their reported biological activities, illustrating the exploration of structure-activity relationships.
| Compound Series | Core Structure | Substituent Variation | Target/Activity | Key Findings | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1-(quinazolin-4-yl)ethanols | Quinazoline | Variations at the 2- and 4-positions | Anticancer (Tubulin Polymerization Inhibitor) | 2-chloro substituted analogue (17 ) showed the highest activity (IC50 = 0.027 μM against A549 cells). | nih.gov |
| Quinazolin-4(3H)-ones bearing Urea Functionality | 3-Phenylquinazolin-4(3H)-one | Urea/Thiourea moieties with various phenyl substitutions | Anticancer (VEGFR-2 Inhibitors) | Compound 5p showed potent activity against HCT116, HePG2 & MCF7 cell lines and was the highest inhibitor against VEGFR-2 (IC50 = 0.117 μM). | dovepress.com |
| 1,4-disubstituted-3,4-dihydro-2(1H)-quinazolinones | Dihydroquinazoline-2(1H)-one | R1 substituents from amino acids; R2 from various primary amines | Anticancer | Compounds CA1-e and CA1-g had the most potent effect on A2780 cells, with IC50 values of 22.76 and 22.94 μM, respectively. | nih.gov |
| 2,4-Diphenyl-1,2-dihydroquinazolines | 1,2-dihydroquinazoline | Substitutions on the phenyl rings | Anticancer | Compounds tested against MDA-MB-231, A549, and DU-145 human cancer cell lines. | researchgate.net |
Elucidation of Reaction Mechanisms in 1,4 Diphenylquinazolin 2 1h One Synthesis
Computational Studies on Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms of quinazolinone synthesis that are often difficult to capture through experimental means alone. acs.orgmdpi.com While specific DFT studies on 1,4-diphenylquinazolin-2(1H)-one are not extensively documented, computational analyses of related quinazolinone and quinoline (B57606) syntheses offer a robust framework for understanding its formation. mdpi.comkoreascience.kr
These studies typically focus on mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for proposed mechanistic steps. mdpi.com For instance, in the common synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, DFT calculations help to elucidate the energetics of the initial condensation, subsequent cyclization, and final dehydration or oxidation steps. nih.gov
Applying these principles to the synthesis of this compound, likely from a precursor such as 2-(phenylamino)benzophenone and a carbonyl source like urea (B33335) or phosgene, computational models would investigate the following:
Initial Nucleophilic Attack: The energy barrier for the attack of the secondary amine (N-phenyl group) on the carbonyl source.
Intramolecular Cyclization: The key ring-closing step, where the newly formed urea or carbamate (B1207046) moiety attacks the ketone at position 4. DFT calculations can determine whether this process is concerted or stepwise and identify the structure of the transition state.
Tautomerization and Aromatization: The final steps to achieve the stable aromatic quinazolinone ring system are also modeled to understand the driving forces of the reaction.
| Parameter Investigated | Typical Finding/Significance | Relevance to this compound |
|---|---|---|
| Transition State Geometry | Provides the 3D structure of the highest energy point along the reaction coordinate, revealing bond-making and bond-breaking processes. | Predicts the geometry of the intramolecular cyclization step, which is crucial for ring formation. |
| Activation Energy (ΔG‡) | Determines the kinetic feasibility of a proposed reaction step. Lower activation energy implies a faster reaction rate. | Helps in comparing different potential pathways and identifying the rate-determining step in the synthesis. |
| Reaction Energy (ΔG) | Indicates the thermodynamic favorability of a reaction step. A negative value signifies an exothermic/exergonic process. | Confirms the stability of the final this compound product relative to reactants and intermediates. |
| Frontier Molecular Orbitals (HOMO-LUMO) | Analyzes the electronic properties and reactivity of molecules. The interaction between the HOMO of the nucleophile and the LUMO of the electrophile is key. mdpi.com | Identifies the most nucleophilic and electrophilic sites, rationalizing the observed regioselectivity of the cyclization. |
Experimental Kinetic and Mechanistic Investigations
Experimental studies provide tangible evidence to support or refute proposed reaction mechanisms. For quinazolinone synthesis, these investigations often involve monitoring the reaction progress over time under various conditions (e.g., changing temperature, catalyst, or reactant concentrations) to determine the kinetics of the reaction.
A common method for synthesizing 4-phenylquinazolin-2(1H)-one derivatives involves the reaction of substituted 2-aminobenzophenones with urea, often accelerated by microwave irradiation. nih.gov Kinetic analysis of such reactions typically shows that microwave heating drastically reduces reaction times from hours to minutes, indicating a significant increase in the reaction rate. nih.gov This acceleration is attributed to the efficient and uniform heating of the polar reactants and solvent by microwaves.
Mechanistic investigations often employ techniques like:
Trapping of Intermediates: Adding a reagent that can react with a proposed intermediate to form a stable, characterizable compound.
Isotope Labeling: Using isotopes (e.g., ¹³C, ¹⁵N) to track the path of specific atoms from reactants to products, confirming bond formations.
Reaction Monitoring: Using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the disappearance of reactants and the appearance of intermediates and products over time.
| Derivative | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| 4-phenylquinazolin-2(1H)-one | Conventional Heating | 8 h | 50% |
| 4-phenylquinazolin-2(1H)-one | Microwave Irradiation | 60 min | 78% |
| 5-chloro-4-phenylquinazolin-2(1H)-one | Conventional Heating | 10 h | 45% |
| 5-chloro-4-phenylquinazolin-2(1H)-one | Microwave Irradiation | 60 min | 92% |
Role of Intermediates (e.g., 1,4-biradicals) in Quinazolinone Formation
The synthesis of quinazolinones typically proceeds through a series of well-defined polar intermediates rather than radical species. In the context of forming this compound from 2-(phenylamino)benzophenone and urea, the mechanism is expected to involve ionic intermediates.
The proposed pathway is as follows:
Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of 2-(phenylamino)benzophenone on the carbonyl carbon of urea. This forms a tetrahedral intermediate.
Formation of an N-acylurea Intermediate: The tetrahedral intermediate eliminates ammonia (B1221849) to form a more stable N,N'-disubstituted urea derivative. This species is a key intermediate that contains all the necessary atoms for the quinazolinone ring.
Intramolecular Cyclization: The crucial ring-closing step involves an intramolecular nucleophilic attack by the aniline (B41778) nitrogen onto the ketone carbonyl carbon (at position 4 of the benzophenone (B1666685) moiety). This forms a new five- or six-membered ring intermediate (a hemiaminal-like structure).
Dehydration: The final step is the elimination of a water molecule from this cyclic intermediate to form the stable, aromatic this compound.
While some syntheses of quinazolines under specific conditions (e.g., using DMSO as a carbon source or in certain photochemical reactions) have been proposed to involve radical intermediates, these are not characteristic of the standard condensation methods used for preparing this compound. researchgate.net The concept of 1,4-biradicals is not a commonly invoked intermediate in this class of reactions, which are dominated by polar, nucleophile-electrophile interactions.
Analysis of Nucleophilic Attack and Carbopalladation Mechanisms
Nucleophilic Attack is the fundamental process driving the synthesis of this compound. The entire reaction sequence is a cascade of nucleophilic attacks:
Intermolecular Attack: The first key step is the attack of the amine on the external carbonyl source. The nucleophilicity of the nitrogen atom in 2-(phenylamino)benzophenone is critical and can be modulated by substituents on the phenyl rings.
Intramolecular Attack: The second and defining step is the intramolecular nucleophilic cyclization. This is an example of an addition-elimination reaction on the ketone carbonyl group. The success of this step depends on the geometric proximity of the reacting groups and the electrophilicity of the ketone's carbonyl carbon. libretexts.org
Carbopalladation , in contrast, is a mechanism characteristic of palladium-catalyzed reactions involving the insertion of an alkene or alkyne into a carbon-palladium bond. nih.gov It is a powerful tool for forming carbon-carbon bonds and is often employed in the synthesis of complex heterocyclic systems like tetrahydroisoquinolines. nih.gov However, for the typical synthesis of this compound via the condensation of a 2-aminobenzophenone (B122507) derivative with urea or an isocyanate, a carbopalladation mechanism is not involved. This is because the synthesis does not typically start from substrates (like allylamines and aryl halides) and reagents (palladium catalysts) that would facilitate such a pathway. The primary mechanism remains a series of polar nucleophilic addition and condensation reactions.
Advanced Spectroscopic and Structural Characterization of 1,4 Diphenylquinazolin 2 1h One
X-ray Diffraction (XRD) for Solid-State Structure Determination
Powder X-ray Diffraction and Crystallinity Analysis
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used for the characterization of crystalline materials. wikipedia.org It provides information on phase identification, crystal structure, and the degree of crystallinity. wikipedia.orgprotoxrd.com The analysis of 1,4-Diphenylquinazolin-2(1H)-one by PXRD would produce a unique diffraction pattern, a "fingerprint," determined by its crystal lattice. springernature.com
In a typical PXRD experiment, a powdered sample of this compound is irradiated with a monochromatic X-ray beam. libretexts.org The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). libretexts.org The resulting diffractogram consists of a series of peaks, with specific 2θ positions and intensities that are characteristic of the compound's crystal structure, governed by Bragg's Law. libretexts.orgslideshare.net
The degree of crystallinity of the this compound sample can be assessed from the PXRD pattern. A highly crystalline sample will exhibit sharp, well-defined diffraction peaks on a low background. In contrast, an amorphous or poorly crystalline sample will show broad, diffuse peaks, often referred to as halos. The presence of sharp peaks alongside a broad halo can indicate a mixture of crystalline and amorphous phases.
Quantitative analysis of the PXRD data can be performed to determine lattice parameters, which define the size and shape of the unit cell. Furthermore, techniques like Rietveld refinement can be employed to refine the crystal structure model of this compound by comparing the experimental diffraction pattern with a calculated one. springernature.com
Table 1: Representative Powder X-ray Diffraction Analysis Parameters
| Parameter | Description |
|---|---|
| Instrument | Powder X-ray Diffractometer wikipedia.org |
| X-ray Source | Typically Cu Kα (λ = 1.5406 Å) libretexts.org |
| Scan Range (2θ) | e.g., 5° to 80° |
| Step Size | e.g., 0.02° |
| Scan Speed | e.g., 2°/min |
| Data Analysis | Phase identification, crystallinity assessment, lattice parameter refinement wikipedia.orgspringernature.com |
Other Advanced Analytical Techniques for Purity and Homogeneity Assessment
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a cornerstone technique for assessing the purity of pharmaceutical compounds like this compound. nih.govchemisgroup.us This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase, allowing for both qualitative and quantitative analysis. chemisgroup.us
For the analysis of this compound, a reversed-phase HPLC method is commonly employed. chemisgroup.us The sample, dissolved in a suitable solvent, is injected into the HPLC system. The separation is typically achieved on a C18 column, where the nonpolar stationary phase retains the analyte to varying degrees based on the composition of the polar mobile phase, which is often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov
The Diode-Array Detector (DAD) measures the absorbance of the eluent across a range of wavelengths simultaneously. nih.gov This provides a three-dimensional data set of absorbance versus time versus wavelength, which is highly specific and allows for the identification of the main compound and any impurities based on their retention times and UV-Vis spectra. The purity of the this compound sample is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram.
Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. nih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). e-nps.or.kr
Table 2: Typical HPLC-DAD Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with Diode-Array Detector nih.gov |
| Column | e.g., C18, 4.6 x 250 mm, 5 µm nih.gov |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water mixture nih.gov |
| Flow Rate | e.g., 1.0 mL/min nih.gov |
| Injection Volume | e.g., 10 µL |
| Detection | Diode-Array Detector (DAD), e.g., 200-400 nm chemisgroup.us |
| Column Temperature | e.g., 25 °C |
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides crucial information for confirming the empirical formula of the synthesized compound.
The technique involves the combustion of a precisely weighed amount of the sample at a high temperature in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are then passed through a series of traps and detectors. The amounts of these products are measured, and from these values, the percentages of C, H, and N in the original sample are calculated.
The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₂₀H₁₄N₂O). A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the compound. sapub.org
Table 3: Elemental Analysis Data for this compound (C₂₀H₁₄N₂O)
| Element | Theoretical (%) | Found (%) |
|---|---|---|
| Carbon (C) | 80.52 | e.g., 80.45 |
| Hydrogen (H) | 4.73 | e.g., 4.78 |
| Nitrogen (N) | 9.39 | e.g., 9.35 |
Theoretical and Computational Investigations of 1,4 Diphenylquinazolin 2 1h One
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein. These methods are instrumental in understanding the potential biological activity of compounds like 1,4-Diphenylquinazolin-2(1H)-one.
Molecular docking simulations are frequently employed to predict the preferred binding orientation of this compound within the active site of a biological target. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, provides an estimation of the ligand's potency.
While specific docking studies for this compound are not extensively documented in publicly available literature, the general class of quinazolinone derivatives has been widely studied. For instance, various quinazolinone analogs have been docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase, poly (ADP-ribose) polymerase-1 (PARP-1), and phosphodiesterases. nih.govrjpbr.comnih.gov These studies consistently highlight the importance of the quinazolinone core in establishing crucial interactions with the protein backbone.
Table 1: Hypothetical Docking Scores and Key Interactions of this compound with Various Kinase Targets
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
|---|---|---|---|---|
| EGFR Kinase | 1M17 | -9.2 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| VEGFR2 Kinase | 1YWN | -8.8 | Cys919, Leu840, Val848 | Hydrogen Bond, Hydrophobic |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from molecular docking studies.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Quinazolinone derivatives have been identified as potential hits in several virtual screening campaigns. nih.gov The process typically involves a hierarchical filtering approach, starting with a rapid assessment of a large number of compounds based on physicochemical properties and pharmacophore models, followed by more computationally intensive methods like molecular docking for the most promising candidates.
A virtual screening workflow to identify potential inhibitors with a this compound scaffold might involve:
Database Preparation: A large database of commercially available or synthetically accessible compounds is compiled.
Pharmacophore Modeling: A pharmacophore model is developed based on the known active ligands of a target protein. This model defines the essential 3D arrangement of chemical features required for biological activity.
Pharmacophore-Based Screening: The compound database is screened against the pharmacophore model to retrieve molecules that match the required features.
Molecular Docking: The hits from the pharmacophore screening are then docked into the active site of the target protein to predict their binding modes and rank them based on their docking scores.
ADMET Prediction: The top-ranked compounds are further evaluated for their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess their drug-likeness.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules.
DFT calculations are widely used to investigate the electronic properties of quinazolinone derivatives. ukaazpublications.com For this compound, DFT can be used to determine its optimized molecular geometry, Mulliken atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO (EHOMO - ELUMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the charge distribution and predict the sites for electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack and its role as a hydrogen bond acceptor.
Table 2: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G) (Hypothetical Data)*
| Parameter | Value |
|---|---|
| EHOMO | -6.5 eV |
| ELUMO | -1.8 eV |
| Energy Gap (ΔE) | 4.7 eV |
| Dipole Moment | 3.2 D |
| Ionization Potential | 7.1 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
For example, the interaction energy between the carbonyl oxygen of this compound and a hydrogen bond donor residue in a protein active site can be calculated to understand the strength of this specific interaction. Similarly, the dispersion and electrostatic contributions to the interaction between the phenyl rings and aromatic residues can be quantified.
Computational Approaches to Structure-Activity Relationship (SAR) Studies
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical and physical properties of molecules to their biological activity.
For a series of this compound analogs, a QSAR study would involve:
Data Set: A series of analogs with varying substituents on the phenyl rings would be synthesized and their biological activity (e.g., IC50 values) determined.
Descriptor Calculation: A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog using computational software.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a QSAR model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be validated using internal and external validation techniques.
The resulting QSAR model can provide valuable insights into the structural requirements for optimal activity and can be used to predict the activity of newly designed compounds. For instance, a QSAR study might reveal that electron-withdrawing groups on the 4-phenyl ring and bulky substituents on the 1-phenyl ring are favorable for a particular biological activity.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Gefitinib (B1684475) |
| Niraparib |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating structural or physicochemical properties (descriptors) with activity, QSAR models can predict the activity of new, unsynthesized compounds.
For the quinazolinone scaffold, QSAR studies are frequently employed to guide the development of derivatives with enhanced potency against various biological targets. rsc.orgnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including:
Electronic Descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which describe the electronic aspects of the molecule.
Steric Descriptors: Including molecular volume, surface area, and specific conformational parameters that relate to the size and shape of the molecule.
Hydrophobic Descriptors: Often represented by the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Numerical values that describe the atomic connectivity and branching of the molecule.
Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression, partial least squares, or machine learning algorithms) that correlates them with the experimentally determined biological activity (e.g., IC₅₀ values). The predictive power of the resulting model is then rigorously validated. nih.gov
In the context of this compound, a QSAR model would explore how substitutions on the two phenyl rings and the quinazolinone core influence its activity. For example, a study on quinazolinone-pyrimidine hybrids as EGFR inhibitors revealed that the presence of halogen substitutions on the phenyl ring significantly enhanced antiproliferative activity, while the presence of methoxy (OMe) and methyl (Me) groups reduced efficacy. nih.gov Such insights are invaluable for predicting which derivatives of this compound might exhibit improved biological profiles.
Table 1: Overview of Computational Studies on Quinazolinone Derivatives
| Study Focus | Target | Computational Methods Used | Key Findings |
| Anticancer Agents | PARP-1 | Molecular Docking, In Silico ADMET, QSAR rsc.orgscispace.com | Quinazolinone scaffold identified as a promising bioisostere for known inhibitors; specific derivatives showed potent activity comparable to reference drugs. rsc.org |
| Anticancer Agents | AKT1 | Molecular Docking, In Silico ADMET, SAR nih.gov | Novel quinazolinone derivatives exhibited significant cytotoxic activity, with docking studies supporting their potential to inhibit AKT1. nih.gov |
| Kinase Inhibitors | Clk4, Dyrk1A | Ligand-based Pharmacophore Modeling, 3D-QSAR, Homology Modeling, Molecular Docking nih.gov | Reliable 3D-QSAR models were developed to predict ligand activities and understand structure-activity correlations of 6-arylquinazolin-4-amines. nih.gov |
| Anti-inflammatory Agents | Not specified | Structure-Activity Relationship (SAR) analysis nih.gov | Optimal potency was associated with specific substitutions, and the presence of a halogen atom was found to be preferable for activity. nih.gov |
| Anti-Leishmanial Agents | Pyridoxal Kinase, Trypanothione Reductase | Molecular Docking, Molecular Dynamics (MD) Simulations mdpi.com | 2,3-dihydroquinazolin-4(1H)-one derivatives showed strong binding to key leishmanial proteins in computational studies, which was confirmed by in vitro assays. mdpi.com |
Pharmacophore Modeling and Lead Optimization through In Silico Analysis
Pharmacophore modeling is another cornerstone of computational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.commdpi.com A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.com
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the known 3D structure of the biological target, often in complex with a ligand. mdpi.com The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that possess the required features and are likely to be active. dovepress.com
For the quinazolinone class of compounds, pharmacophore models have been successfully used to identify and optimize inhibitors for various targets. nih.gov For this compound, a pharmacophore model would likely include the following key features:
One or two Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atom in the quinazolinone ring system.
One Hydrogen Bond Donor: The N-H group at position 1.
Two or more Aromatic Rings: The fused benzene (B151609) ring of the quinazolinone core and the two phenyl substituents at positions 1 and 4. These are crucial for establishing π-π stacking or hydrophobic interactions within the target's binding site.
In silico analysis based on such a pharmacophore model allows for strategic lead optimization. By understanding the essential features for activity, medicinal chemists can design modifications to the this compound structure to enhance its binding affinity and selectivity. For instance, new derivatives can be designed by adding or modifying functional groups to better match the pharmacophoric features or by introducing conformational constraints to lock the molecule in a more active shape. nih.gov This process of iterative design, guided by computational modeling, accelerates the discovery of more effective therapeutic agents.
Table 2: Common Pharmacophoric Features of Quinazolinone-Based Compounds
| Pharmacophoric Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | Typically the carbonyl oxygen at C2 and/or the nitrogen at N3. | Forms hydrogen bonds with amino acid residues (e.g., lysine, arginine) in the active site of the target protein. |
| Hydrogen Bond Donor (HBD) | The N-H group at position 1. | Donates a hydrogen bond to an acceptor group (e.g., carbonyl oxygen of a peptide backbone) on the target. |
| Aromatic Ring | The fused benzene ring of the quinazolinone and phenyl substituents. | Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |
| Hydrophobic Group | Alkyl or aryl substituents on the quinazolinone core. | Occupies hydrophobic pockets within the binding site, contributing to binding affinity through van der Waals forces. |
Molecular Mechanisms of Biological Activity of 1,4 Diphenylquinazolin 2 1h One Analogues
Enzyme Inhibition Mechanisms
Quinazolinone derivatives have been extensively studied for their capacity to inhibit various enzymes, playing a crucial role in their pharmacological effects. These mechanisms range from disrupting bacterial DNA replication to blocking inflammatory pathways.
DNA Gyrase Inhibition Pathways
Analogues of 1,4-diphenylquinazolin-2(1H)-one have emerged as promising antibacterial agents by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. bohrium.comtandfonline.com This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription. bohrium.comnih.gov
The inhibitory action of these quinazolinone derivatives often involves the DNA gyrase subunit B (GyrB), which houses the ATPase domain responsible for providing the energy for DNA supercoiling. nih.govekb.eg By binding to GyrB, these compounds competitively inhibit ATP binding, thereby preventing the conformational changes necessary for the enzyme's function. nih.gov
A notable class of these inhibitors is the N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. bohrium.comtandfonline.comnih.govnih.gov For instance, the compound designated as f1 (AG-690/11765367) was identified as a potent inhibitor of S. aureus GyrB with an IC₅₀ of 1.21 µM. tandfonline.comnih.govnih.gov Further structural modifications led to the discovery of even more potent inhibitors, f4 (IC₅₀: 0.31 µM) and f14 (IC₅₀: 0.28 µM). tandfonline.comnih.gov Molecular docking studies suggest that the 4-oxoquinazolin moiety of these compounds is crucial for their bioactivity, engaging in water-mediated interactions within the enzyme's active site. nih.gov
Interestingly, some quinazolinone analogues exhibit a different mechanism from traditional quinolone antibiotics. diva-portal.orgresearchgate.net While quinolones typically stabilize the DNA-gyrase cleavage complex, leading to double-strand DNA breaks, certain novel quinazolinone scaffolds prevent DNA from binding to the DNA gyrase in the first place. diva-portal.orgresearchgate.net This alternative mechanism allows them to circumvent known resistance mechanisms that affect quinolones, such as mutations at specific amino acid residues like serine-83 and asparagine-87. diva-portal.org
| Compound | IC₅₀ (µM) |
|---|---|
| f1 (AG-690/11765367) | 1.21 tandfonline.comnih.govnih.gov |
| f4 | 0.31 tandfonline.comnih.gov |
| f14 | 0.28 tandfonline.comnih.gov |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
Analogues of this compound have demonstrated significant inhibitory activity against cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. ekb.eg
A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents for Alzheimer's disease, exhibiting both cholinesterase inhibition and anti-inflammatory properties. nih.gov One such derivative, MR2938 (B12) , showed promising AChE inhibitory activity with an IC₅₀ value of 5.04 μM. nih.gov Molecular docking studies and enzyme kinetics have been employed to understand the binding modes of these compounds within the active sites of AChE and BChE. nih.govnih.gov
Further studies have identified other potent quinazolinone derivatives. For example, compounds 6f and 6h from one study, and 7b from another, were highlighted for their promising anti-acetylcholinesterase activity. nih.gov Molecular docking analyses have revealed significant interactions between these derivatives and the AChE target, supporting their potential as inhibitors. nih.gov The development of these compounds represents a promising avenue for creating multi-target drugs for complex neurodegenerative disorders. nih.govbohrium.com
| Compound | AChE IC₅₀ (µM) |
|---|---|
| MR2938 (B12) | 5.04 nih.gov |
Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
Quinazolinone analogues have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.govnih.gov The selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal, as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
The structural features of these inhibitors often include two adjacent aryl rings attached to the central quinazolinone core, creating a V-shape that fits into the COX-2 active site. nih.gov The presence of a sulfonamide group on one of the phenyl rings has been shown to enhance COX-2 selectivity. researchgate.net
Researchers have designed and synthesized novel quinazolinone conjugates with molecules like ibuprofen (B1674241) and indole (B1671886) acetamide (B32628) to enhance their COX-2 selectivity. nih.gov For instance, a series of quinazolinones conjugated with thioacetohydrazide linkers demonstrated superior COX-2 selectivity, with some compounds showing activity comparable to the well-known COX-2 inhibitor, celecoxib (B62257). nih.gov Molecular docking studies have confirmed that these compounds can bind effectively within the active sites of COX-1 and COX-2, with a preference for the latter. nih.gov For example, certain derivatives with a trifluoromethyl substituent have shown excellent COX-2 inhibition. nih.gov The interaction with key amino acid residues like Arg120 and Ser530 through hydrogen bonding is crucial for their inhibitory activity. nih.gov
| Compound Series | Key Feature | COX-2 Selectivity |
|---|---|---|
| Quinazolinone-indole acetamide conjugates | Indole moiety | Superior to parent compounds nih.gov |
| Quinazolinone-ibuprofen conjugates | Ibuprofen moiety | Superior to parent compounds nih.gov |
| Quinazolinone-thioacetohydrazide conjugates | Thioacetohydrazide linker | Equipotent to celecoxib nih.gov |
Receptor Modulation and Ligand-Binding Mechanisms
In addition to enzyme inhibition, this compound analogues exert their biological effects by modulating the function of various cellular receptors. These interactions can either enhance or block the signal transduction pathways associated with these receptors.
GABAA Receptor Positive Allosteric Modulation
Certain quinazolinone analogues have been shown to act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govresearchgate.net The GABA-A receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. nih.govunifi.it Positive allosteric modulators enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which underlies their anticonvulsant properties. nih.gov
A series of novel fluorinated quinazolines were synthesized and evaluated for their anticonvulsant activity. nih.gov Molecular docking studies indicated that these compounds have a high affinity for the GABA-A receptor. nih.govresearchgate.net Specifically, compounds 5b , 5c , and 5d from this series demonstrated the highest binding affinities and corresponding anticonvulsant activities. nih.govresearchgate.net Further enzymatic assays confirmed their effect on GABA levels in the brain. nih.gov
Pyrazolo[1,5-a]quinazoline derivatives have also been explored as GABA-A receptor modulators. nih.govunifi.itmdpi.comunifi.itmdpi.com Some of these compounds act as null modulators or antagonists at the traditional benzodiazepine (B76468) binding site but can function as positive allosteric modulators at a low-affinity site located at the α+/β− interface of the receptor. nih.govmdpi.com For example, one such compound, 6g , was found to antagonize the effects of diazepam and modulate the receptor via this alternative binding site. mdpi.com This dual-binding capability offers a novel approach to modulating GABA-A receptor function. mdpi.com
| Compound | Binding Affinity | Anticonvulsant Activity |
|---|---|---|
| 5b | High nih.govresearchgate.net | High nih.govresearchgate.net |
| 5c | High nih.govresearchgate.net | High nih.govresearchgate.net |
| 5d | High nih.govresearchgate.net | High nih.govresearchgate.net |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth, proliferation, and differentiation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for anticancer therapies. ekb.egnih.gov Quinazolinone-based molecules, such as gefitinib (B1684475) and erlotinib, are well-established EGFR tyrosine kinase inhibitors (TKIs). nih.govtandfonline.com
Analogues of this compound have been designed as EGFR-TKIs, acting as ATP-competitive inhibitors. nih.govtandfonline.com These compounds typically possess a hydrophobic head and tail on the quinazolinone core, which allows them to fit into the ATP-binding site of the EGFR kinase domain. nih.gov By blocking ATP binding, they prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote tumor growth. mdpi.com
In one study, a series of novel quinazolinone derivatives were synthesized, with compound 8b (2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one) exhibiting the highest potency with an IC₅₀ value of 1.37 nM against EGFR-TK. nih.gov Another study identified compound 6d as a potent EGFR inhibitor with an IC₅₀ of 0.069 µM, which is comparable to the approved drug erlotinib. nih.gov Molecular docking studies have revealed that these compounds can act as either type-I (ATP competitive) or type-II (ATP non-competitive) inhibitors, depending on their specific structural features. tandfonline.com For example, compounds 2i and 3i were found to be type-I inhibitors of EGFR kinase. tandfonline.com
| Compound | EGFR IC₅₀ (nM) |
|---|---|
| 8b | 1.37 nih.gov |
| 6d | 69 nih.gov |
| Erlotinib (reference) | ~80 acs.org |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition
Analogues of this compound have demonstrated notable inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov The dysregulation of VEGFR-2 is implicated in the development and progression of various human cancers. nih.gov
The design of these inhibitors often involves creating compounds that can act as dual inhibitors, targeting both VEGFR-2 and other tyrosine kinases like c-Met. nih.gov For instance, a series of 3-phenylquinazolin-2,4(1H,3H)-diones incorporating a thiourea (B124793) moiety were designed based on the pharmacophore of known multi-target inhibitors. nih.gov In one study, compound 3e from this series exhibited potent dual inhibitory activity against both VEGFR-2 and c-Met with IC50 values of 83 nM and 48 nM, respectively. nih.gov Docking studies revealed that the α-oxo group of the quinazoline (B50416) ring forms a crucial hydrogen bond with the Met1160 residue in the adenine (B156593) region of the c-Met tyrosine kinase. nih.gov
Another study focused on 4-alkoxyquinazoline-based derivatives as VEGFR-2 inhibitors. nih.gov Among the synthesized compounds, compound 3h showed significant inhibitory activity against VEGFR-2 tyrosine kinase with an IC50 value of 2.89 nM. nih.gov This compound also demonstrated potent anti-proliferative effects on MCF-7 cells. nih.gov Molecular docking simulations indicated that this compound binds effectively within the active site of VEGFR-2. nih.gov
Furthermore, quinazolin-4(3H)-one derivatives have been investigated as multi-tyrosine kinase inhibitors, with some compounds showing comparable inhibitory activity against a panel of kinases including VEGFR-2. nih.gov The development of such multi-targeted inhibitors is a promising strategy in cancer therapy. nih.gov
Table 1: VEGFR-2 Inhibitory Activity of Selected Quinazolinone Analogues
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 3e | VEGFR-2, c-Met | 83, 48 | nih.gov |
| 3h | VEGFR-2 | 2.89 | nih.gov |
| Compound 8 | VEGFR-2 | 55.4 | researchgate.net |
| Compound 7a | B-Raf, VEGFR-2 | 110, 150 | researchgate.net |
Platelet-Derived Growth Factor Receptor Beta (PDGFR-β) Kinase Inhibition
Derivatives of the quinazoline scaffold have also been identified as potent inhibitors of Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), another important target in cancer therapy. researchgate.net A series of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives were found to selectively inhibit PDGFR phosphorylation. researchgate.net
Structure-activity relationship (SAR) studies on a prototype inhibitor, KN1022 , revealed that substitution at the 4-position of the phenyl ring was optimal for activity, and bulky substituents enhanced the inhibitory effects. researchgate.net This research led to the development of potent analogues such as the 4-(4-methylphenoxy)phenyl derivative (36 ), the 4-tert-butylphenyl derivative (16 ), and the 4-phenoxyphenyl derivative (21 ), with IC50 values of 0.02 µM, 0.03 µM, and 0.08 µM, respectively. researchgate.net These compounds demonstrated a significant increase in activity compared to the original lead compound and maintained high selectivity for the PDGF receptor family. researchgate.net
These potent inhibitors of PDGFR phosphorylation were also shown to inhibit the PDGF-BB-induced proliferation of porcine vascular smooth muscle cells at similar concentrations, without causing cytotoxicity. researchgate.net
Interactions with Nucleic Acid Structures
G-quadruplex Stabilization and Interference Mechanisms
Small molecules that can bind to and stabilize G-quadruplex DNA structures are of significant interest in anticancer drug development. nih.gov These non-canonical secondary DNA structures are found in telomeric regions and the promoter regions of several oncogenes. nih.gov Stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality. nih.gov
While direct studies on this compound analogues and G-quadruplex stabilization are not extensively detailed in the provided results, the broader class of quinazoline derivatives has been implicated in such interactions. The general principle involves the ligand binding to the G-quadruplex, often through groove binding or stacking interactions, leading to increased thermal stability of the DNA structure. nih.govnih.gov This stabilization can interfere with the binding of proteins like telomerase, thereby disrupting normal cellular processes in cancer cells. nih.gov For example, anthraquinone (B42736) derivatives have been shown to bind to G-quadruplex grooves, significantly increasing their thermal stability. nih.gov
Impact on Cellular Processes at the Molecular Level
Microtubule Dynamics Modulation
Several derivatives of the quinazolinone scaffold have been shown to exert their biological effects by modulating microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, motility, and intracellular transport. nih.govmdpi.com
A series of 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone (DHQZ) derivatives demonstrated significant inhibition of tubulin assembly. nih.gov Specifically, compounds NSC 145669, 175635, and 175636 were effective in this regard and also inhibited the binding of radiolabeled colchicine (B1669291) to tubulin, suggesting a competitive binding mechanism at the colchicine-binding site. nih.gov The modulation of microtubule dynamics by these small molecules can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov
The mechanism of action of these drugs is often powerful even at low concentrations, where only a few molecules bind to the microtubule surface or ends to strongly modulate their dynamics. nih.gov
Angiogenesis Inhibition Pathways
The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy. nih.gov Quinazolinone derivatives have been shown to inhibit angiogenesis through various pathways, primarily by targeting key receptor tyrosine kinases involved in this process. nih.govmdpi.com
The inhibition of VEGFR-2 by this compound analogues, as discussed in section 6.2.3, is a primary mechanism of their anti-angiogenic activity. nih.gov By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation, migration, and tube formation of endothelial cells, which are essential steps in angiogenesis. nih.gov
Furthermore, some quinazolinone derivatives can indirectly inhibit the VEGF-VEGFR axis by targeting the hypoxia-inducible factor-1α (HIF-1α). nih.gov HIF-1α is a transcription factor that regulates the expression of VEGF. mdpi.com By reducing the cellular levels of HIF-1α, these compounds can decrease the expression and secretion of VEGF, thereby inhibiting angiogenesis. nih.govmdpi.com
The dual inhibition of both VEGFR-2 and other receptor tyrosine kinases like PDGFR-β and c-Met by quinazolinone analogues contributes to their potent anti-angiogenic effects. nih.govresearchgate.net This multi-targeted approach can lead to a more effective blockade of the complex signaling networks that drive tumor angiogenesis.
Mechanisms of Apoptosis Induction in Cellular Systems
The induction of apoptosis, or programmed cell death, is a critical mechanism for the therapeutic efficacy of many anticancer agents. Analogues of this compound have been the subject of research to elucidate their pro-apoptotic capabilities. This section details the molecular pathways through which these compounds trigger apoptosis in various cancer cell lines, focusing on the modulation of key regulatory proteins.
Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final phases of cell death. A central role in the intrinsic pathway is played by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent cell death, and pro-apoptotic members (e.g., Bax, Bak, Bad, Bim, PUMA) that promote it. nih.govbcl2.co The balance between these opposing factions determines the cell's fate. nih.gov
Research into quinazolinone derivatives demonstrates their ability to disrupt this balance in cancer cells, favoring apoptosis. Studies on various cancer cell lines have shown that these compounds can induce apoptosis by modulating the expression and activity of key proteins in the apoptotic cascade.
For instance, certain quinazolinedione derivatives have been shown to be effective in inducing apoptosis in MCF-7 breast cancer cells. nih.govnih.gov The mechanism primarily involves the intrinsic apoptotic pathway, which is characterized by the activation of caspase-9. nih.govnih.gov This activation is a downstream event following the upregulation of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, these compounds were found to reduce the phosphorylation of Akt (Ser473), a key protein in cell survival signaling. nih.gov
Similarly, other quinazolin-4-one derivatives have demonstrated significant pro-apoptotic activity in MCF-7 cells. nih.gov One particular compound was found to increase the expression of several pro-apoptotic genes, including P53, PUMA, Bax, and caspases 3, 8, and 9, while concurrently decreasing the expression of the anti-apoptotic gene Bcl2. nih.gov The activation of both initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and the executioner caspase (caspase-3) suggests that these compounds can trigger apoptosis through multiple routes. nih.govbue.edu.eg
The table below summarizes the observed effects of certain quinazolinone analogues on key apoptosis-regulating proteins in different cancer cell lines.
| Compound Type | Cell Line | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Reference |
|---|---|---|---|---|
| Quinazolinedione derivative | MCF-7 (Breast Cancer) | Caspase-9, p53 | Bcl-2, p-Akt | nih.govnih.gov |
| Quinazolin-4-one derivative | MCF-7 (Breast Cancer) | p53, PUMA, Bax, Caspase-3, Caspase-8, Caspase-9 | Bcl-2 | nih.gov |
| Quinazolinone-benzenesulfonamide derivative | HCT-116 (Colon Cancer) | Caspase-3, Caspase-8, Caspase-9 | Not Specified | bue.edu.eg |
| 2-Sulfanylquinazolin-4(3H)-one derivative | HepG2 (Liver Cancer) | Bax, Caspase-3, Caspase-9 | Bcl-2 | mdpi.com |
The data consistently indicates that a primary mechanism of apoptosis induction by these quinazolinone analogues involves the modulation of the Bcl-2 family of proteins. By either downregulating anti-apoptotic members like Bcl-2 or upregulating pro-apoptotic members like Bax, these compounds shift the cellular balance towards mitochondrial outer membrane permeabilization (MOMP). mdpi.commdpi.com This event leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately leading to programmed cell death. mdpi.com The activation of caspase-9 is a hallmark of the intrinsic, mitochondria-dependent pathway. nih.gov
In some cases, the activation of caspase-8 is also observed, suggesting an engagement of the extrinsic pathway as well. nih.govbue.edu.eg This dual-pathway activation can lead to a more robust apoptotic response. The collective findings highlight that analogues of this compound are capable of inducing apoptosis in cancer cells through a multi-faceted approach, primarily by targeting the intrinsic mitochondrial pathway and modulating the expression of key apoptotic regulators.
Medicinal Chemistry Applications and Drug Design Principles for Quinazolinone Derivatives
Strategic Utility of Quinazolinone Scaffolds as Privileged Structures in Drug Discovery
The quinazolinone scaffold, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a cornerstone in medicinal chemistry, widely regarded as a "privileged structure." nih.govmdpi.com This designation stems from its ability to bind to a diverse range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. mdpi.comrsc.org The structural features of quinazolinones, including their aromatic nature, hydrogen bonding capabilities, and the potential for substitution at various positions, allow for the creation of large and diverse chemical libraries. mdpi.comtandfonline.com This versatility has been exploited to develop drugs for a multitude of diseases. nih.govymerdigital.com
The quinazolinone nucleus is a component of over 150 naturally occurring alkaloids and has been the foundation for numerous synthetic drugs. mdpi.com Its derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive activities. tandfonline.comnih.govymerdigital.com The success of quinazolinone-based drugs, such as the anticancer agents gefitinib (B1684475) and erlotinib, underscores the therapeutic importance of this scaffold. mdpi.comnih.gov The ability of the quinazolinone core to be readily modified allows medicinal chemists to fine-tune the pharmacological properties of derivatives, optimizing their efficacy and selectivity for specific biological targets. mdpi.comtandfonline.com This inherent adaptability solidifies the quinazolinone scaffold as a strategically valuable framework in the ongoing quest for novel therapeutic agents. mdpi.comnih.gov
Rational Design of Novel Diphenylquinazolinone Analogues for Targeted Intervention
The rational design of novel 1,4-diphenylquinazolin-2(1H)-one analogues is a key strategy in medicinal chemistry to develop compounds with specific and potent therapeutic activities. This process often begins with a deep understanding of the biological target and the use of computational tools to predict molecular interactions. patsnap.comresearchgate.net For instance, in the context of cancer therapy, the epidermal growth factor receptor (EGFR) is a well-established target. nih.govnih.gov The design of quinazolinone derivatives as EGFR inhibitors involves creating molecules that can competitively bind to the ATP-binding site in the tyrosine kinase domain, thereby blocking downstream signaling pathways that promote tumor growth. nih.gov
Molecular docking studies are instrumental in this process, allowing researchers to visualize and evaluate the binding affinity and interactions of designed analogues within the active site of a target protein. researchgate.net For example, the design of 3-substituted phenyl quinazolinone derivatives as anti-cancer agents involved docking studies to predict their binding energy and interactions with amino acid residues within the EGFR target. nih.gov This computational approach, combined with synthetic chemistry, enables the creation of novel analogues with enhanced potency and selectivity. The synthesis of 4-phenylquinazolin-2(1H)-one derivatives, for example, has been achieved through various methods, including microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. nih.gov The biological evaluation of these synthesized compounds then provides crucial feedback for further design iterations, creating a cycle of design, synthesis, and testing to optimize therapeutic potential. nih.govnih.gov
Lead Optimization Strategies in Quinazolinone-Based Medicinal Chemistry
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound with promising biological activity is systematically modified to enhance its therapeutic properties. For quinazolinone-based compounds, this process involves a variety of strategies aimed at improving potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.comnih.gov
A primary strategy is the exploration of the structure-activity relationship (SAR) . patsnap.com This involves making systematic chemical modifications to the quinazolinone scaffold and observing the effect on biological activity. For quinazolinones, key positions for modification include the C-2, N-3, and the fused benzene ring. mdpi.comtandfonline.com For example, introducing different substituents at these positions can significantly alter the compound's interaction with its biological target. mdpi.com
Bioisosteric replacement is another common technique, where a functional group is replaced with another group that has similar physical or chemical properties, with the goal of improving the molecule's biological activity or ADME properties. patsnap.com For instance, replacing a hydrogen atom with a fluorine atom can sometimes enhance metabolic stability.
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking play a pivotal role in modern lead optimization. patsnap.com These tools can predict how structural changes will affect a compound's activity and properties, allowing for a more rational and efficient design of new analogues. patsnap.comdanaher.com
Furthermore, hybridization , which involves combining the quinazolinone scaffold with other known pharmacophores, is an emerging strategy to develop multifunctional molecules with improved potency and the ability to interact with multiple biological targets. rsc.org This approach can be particularly useful in complex diseases where targeting a single pathway may not be sufficient. rsc.org Through these iterative cycles of design, synthesis, and testing, lead optimization aims to produce a drug candidate with the optimal balance of efficacy, safety, and drug-like properties. nih.govdanaher.com
Emerging Therapeutic Areas for Quinazolinone Research (e.g., Antimicrobial, Antineoplastic, Neurodegenerative)
The versatile quinazolinone scaffold continues to be a focal point of research in several emerging therapeutic areas, demonstrating its broad potential beyond established applications.
Antimicrobial Activity: Quinazolinone derivatives have shown significant promise as antimicrobial agents, with studies demonstrating activity against a range of bacteria and fungi. nih.govbiomedpharmajournal.orgnih.gov Research has shown that these compounds can be particularly effective against Gram-negative bacteria. nih.gov The mechanism of action can vary, but some derivatives have been found to inhibit critical bacterial enzymes. mdpi.com The flexibility of the quinazolinone core allows for the synthesis of numerous derivatives with diverse substitution patterns, leading to compounds with potent and broad-spectrum antimicrobial effects. nih.goveco-vector.comresearchgate.net
| Compound Type | Target Organisms | Activity Level | Reference |
| 2,3-disubstituted (3H)-quinazolinones | Gram-negative bacteria, Fungi | Mild to high | nih.gov |
| Aza isatin-quinazolinone derivatives | Gram-positive and Gram-negative bacteria, Fungi | Active | nih.gov |
| 2-benzyl-3-{4-[N′-(3-substituted-5–oxo-1-substituted-1,5–dihydropyrazol-4-ylidene) hydrazino] phenyl}-3H-quinazoline-4-one | Pathogenic bacteria and fungi | Good | nih.gov |
| Various Quinazolinone Derivatives | S. aureus, S. pyogen, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent | biomedpharmajournal.org |
Antineoplastic Activity: The development of quinazolinone-based anticancer agents is a major area of research. nih.govnih.govnih.gov These compounds can act through various mechanisms, including the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.govacs.org Other derivatives function as inhibitors of protein kinases, such as EGFR, which are often overexpressed in cancer cells. nih.govnih.gov The ability to design multi-target quinazolinone derivatives that can simultaneously inhibit different pathways involved in cancer progression is a particularly promising strategy. nih.govnih.gov
| Compound Class | Mechanism of Action | Target Cell Lines | Reference |
| Quinazolinone-based agents | Tubulin polymerization inhibition | Breast and prostate tumor cell lines | acs.org |
| 2,4-disubstituted quinazolines | EGFR-PI3K pathway inhibition | Breast cancer | nih.gov |
| 3-substituted phenyl quinazolinones | EGFR inhibition | Breast (MCF-7), Colorectal (SW480), Lung (A-549) | nih.gov |
| 2,4,5-trisubstituted quinazolines | Antiproliferative | Eca-109, A549, PC-3, MGC-803 | nih.gov |
Neurodegenerative Diseases: More recently, the quinazolinone scaffold has emerged as a promising framework for the development of drugs to treat neurodegenerative disorders like Alzheimer's disease. mdpi.comdrugbank.comnih.gov The multifaceted nature of these diseases often requires multi-target-directed ligands. mdpi.comdrugbank.com Quinazoline (B50416) derivatives have been designed to act as inhibitors of key enzymes implicated in Alzheimer's pathology, such as cholinesterases and β-secretase (BACE-1). nih.govresearchgate.net They have also been shown to inhibit the aggregation of β-amyloid plaques and possess antioxidant properties, which can help mitigate neuronal damage. mdpi.comresearchgate.net The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential therapeutic success. nih.gov
| Compound Class | Target/Mechanism | Disease Model | Reference |
| Quinazoline derivatives | Cholinesterase and β-secretase (BACE-1) inhibition | Alzheimer's Disease | nih.gov |
| Quinazolinone-hydrazone derivatives | BACE-1 inhibition, antioxidant | Alzheimer's Disease | researchgate.net |
| Quinazoline-based compounds | Inhibition of Aβ aggregation, antioxidant, neuroinflammation reduction | Alzheimer's Disease | mdpi.com |
| Quinazoline derivatives | Modulators/inhibitors of β-amyloid, tau protein, cholinesterases, monoamine oxidases | Alzheimer's Disease | nih.govresearchgate.net |
Q & A
Basic Question: What are the conventional and advanced synthetic routes for preparing 1,4-diphenylquinazolin-2(1H)-one, and how do their yields compare?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A conventional method involves refluxing anthranilic acid derivatives with benzaldehyde in acidic media, yielding ~60–70% under optimal conditions . For higher efficiency, microwave-assisted synthesis reduces reaction time (15–30 minutes vs. 6–8 hours) and improves yields (80–85%) by enabling rapid, uniform heating. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst (e.g., p-toluenesulfonic acid), and microwave power (300–500 W) . Comparative studies highlight trade-offs: conventional methods offer scalability, while microwave techniques prioritize speed and yield .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- Spectroscopy :
- IR : Confirms carbonyl (C=O) stretches at ~1700–1720 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–7.5 ppm, with NH signals around δ 9.5 ppm (DMSO-d₆) .
- Mass Spectrometry : Molecular ion peaks ([M⁺]) align with theoretical m/z values (e.g., 298.12 for C₂₀H₁₄N₂O) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software refines bond lengths/angles and validates planar quinazolinone cores. WinGX or ORTEP-3 visualizes packing diagrams, highlighting π-π stacking interactions .
Advanced Question: How can researchers optimize reaction conditions to minimize by-products in this compound synthesis?
Answer:
By employing a Design of Experiments (DoE) approach:
- Variables : Temperature (80–120°C), solvent polarity (polar aprotic > protic), and catalyst loading (5–10 mol%).
- Response Surface Methodology (RSM) identifies optimal conditions. For example, using DMF at 100°C with 7.5 mol% catalyst reduces dimerization by-products by 30% .
- In-situ monitoring via FT-IR or HPLC tracks intermediate formation, enabling real-time adjustments .
Advanced Question: How should contradictions between computational predictions and experimental data (e.g., bond angles, reactivity) be resolved?
Answer:
- Cross-Validation : Compare DFT-calculated geometries (e.g., B3LYP/6-31G*) with SCXRD data. Discrepancies in dihedral angles >5° may indicate crystal packing effects .
- Reactivity Analysis : Use Hammett plots to correlate electronic effects of substituents with experimental reaction rates. Deviations suggest steric influences or solvent interactions not modeled computationally .
- Multi-Method Refinement : Combine molecular dynamics (MD) simulations with spectroscopic data to reconcile dynamic vs. static structural models .
Advanced Question: What methodological frameworks are recommended for designing studies on structure-activity relationships (SAR) of quinazolinone derivatives?
Answer:
- Generative-Exploratory Framework : Adapt the Geneplore model to iteratively generate analogs (e.g., substituent variations) and explore bioactivity (e.g., kinase inhibition) .
- High-Throughput Screening (HTS) : Use fragment-based libraries to identify pharmacophores. Validate via dose-response assays (IC₅₀) and molecular docking (AutoDock Vina) .
- Data Integration : Apply cheminformatics tools (e.g., KNIME) to merge synthetic, spectral, and bioactivity data, enabling QSAR modeling .
Advanced Question: How can reproducibility challenges in crystallographic studies of this compound be addressed?
Answer:
- Protocol Standardization : Use SHELXL for consistent refinement (R-factor < 5%) and enforce CIF validation (checkCIF) to flag outliers .
- Twinned Data Handling : For problematic crystals, employ TwinRotMat in PLATON to deconvolute overlapping reflections .
- Function-Control Matrices : Document instrument parameters (e.g., X-ray wavelength, temperature) to ensure cross-lab comparability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
